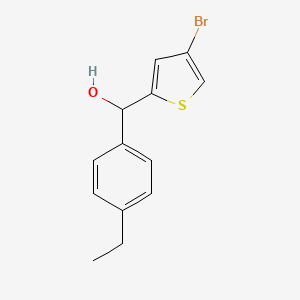
(4-bromothiophen-2-yl)-(4-ethylphenyl)methanol
概要
説明
(4-bromothiophen-2-yl)-(4-ethylphenyl)methanol is an organic compound that features a brominated thiophene ring and an ethyl-substituted phenyl group attached to a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromothiophen-2-yl)-(4-ethylphenyl)methanol typically involves the bromination of thiophene followed by a Grignard reaction to introduce the ethyl-phenyl group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and Grignard reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently.
化学反応の分析
Types of Reactions
(4-bromothiophen-2-yl)-(4-ethylphenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of (4-Bromo-thiophen-2-yl)-(4-ethyl-phenyl)-ketone.
Reduction: Formation of (4-H-thiophen-2-yl)-(4-ethyl-phenyl)-methanol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
(4-bromothiophen-2-yl)-(4-ethylphenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (4-bromothiophen-2-yl)-(4-ethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to its observed effects.
類似化合物との比較
Similar Compounds
- (4-Bromo-thiophen-2-yl)-(4-methyl-phenyl)-methanol
- (4-Chloro-thiophen-2-yl)-(4-ethyl-phenyl)-methanol
- (4-Bromo-thiophen-2-yl)-(4-ethyl-phenyl)-ethanol
Uniqueness
(4-bromothiophen-2-yl)-(4-ethylphenyl)methanol is unique due to the presence of both a brominated thiophene ring and an ethyl-substituted phenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
特性
分子式 |
C13H13BrOS |
|---|---|
分子量 |
297.21 g/mol |
IUPAC名 |
(4-bromothiophen-2-yl)-(4-ethylphenyl)methanol |
InChI |
InChI=1S/C13H13BrOS/c1-2-9-3-5-10(6-4-9)13(15)12-7-11(14)8-16-12/h3-8,13,15H,2H2,1H3 |
InChIキー |
SUYAKWAUOXEVAB-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C(C2=CC(=CS2)Br)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













